Intracellular Triphosphate Half-Life Stability Comparison
In HSV-1-infected MRC-5 cells, following removal of extracellular acyclonucleoside, the intracellular half-life of BRL 39123 triphosphate was approximately 10 hours, compared with approximately 0.7 hours for acyclovir triphosphate — a 14.3-fold difference [1]. Phosphorylation of BRL 39123 also occurred much more rapidly and proceeded to a greater extent than that of acyclovir [1]. This stability difference is the mechanistic basis for the persistent antiviral activity observed with penciclovir after drug washout.
| Evidence Dimension | Intracellular triphosphate half-life (t1/2) post-drug removal |
|---|---|
| Target Compound Data | ~10 hours (BRL 39123 triphosphate) |
| Comparator Or Baseline | ~0.7 hours (acyclovir triphosphate) |
| Quantified Difference | 14.3-fold longer half-life for BRL 39123 triphosphate |
| Conditions | HSV-1-infected MRC-5 cells; 10 µM acyclonucleoside incubation followed by drug removal |
Why This Matters
A 14-fold longer intracellular half-life enables BRL 39123 to maintain viral suppression during intermittent exposure, making it the compound of choice for pulse-treatment protocols and models of episodic antiviral therapy where acyclovir's brief persistence would lead to viral rebound.
- [1] Hodge RA, Perkins RM. Mode of action of 9-(4-hydroxy-3-hydroxymethylbut-1-yl)guanine (BRL 39123) against herpes simplex virus in MRC-5 cells. Antimicrob Agents Chemother. 1989 Feb;33(2):223-229. doi:10.1128/AAC.33.2.223. View Source
